2-cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Description
Chemical Classification and Nomenclature
2-Cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione belongs to the broader classification of pyrrole derivatives, specifically falling within the subcategory of diketopyrrolopyrrole compounds. The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions, with the official IUPAC name being 5-cyclopentyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione. This naming system reflects the compound's structural complexity and its position within established chemical taxonomy.
The compound is characterized by a bicyclic structure that incorporates both a cyclopentyl group and a tetrahydropyrrole moiety. This dual structural feature contributes to its unique electronic properties and distinguishes it from simpler pyrrole derivatives. The nomenclature system employed for this compound derives from the Hantzsch-Widman system, which was independently developed by Arthur Rudolf Hantzsch and Karl Oskar Widman in 1887 and 1888 respectively for the systematic naming of heterocyclic compounds.
| Chemical Property | Value |
|---|---|
| Compound Class | Pyrrole Derivatives |
| Subclass | Diketopyrrolopyrrole Derivatives |
| IUPAC Name | 5-cyclopentyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione |
| Common Name | 2-cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione |
| Structural Features | Bicyclic framework with nitrogen incorporation |
The classification of this compound within the diketopyrrolopyrrole family is significant, as these derivatives are recognized for their strong electron-accepting properties. This electron-deficient nature arises from the presence of electron-withdrawing carbonyl groups within the bicyclic structure, which enhances the compound's electrophilic character and contributes to its utility in electronic applications.
Historical Development in Heterocyclic Chemistry
The historical development of compounds related to 2-cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione can be traced through the broader evolution of heterocyclic chemistry, particularly focusing on pyrrole derivatives and diketopyrrolopyrrole compounds. The foundation for understanding such compounds began with the discovery of pyrrole itself, which was first identified by Ferdinand Runge in 1834 from coal tar distillates, though it was not properly purified until 1858 by Thomas Anderson.
The systematic study of heterocyclic compounds gained momentum throughout the nineteenth century, with significant advances in nomenclature occurring through the work of Hantzsch and Widman. Their independent development of systematic naming conventions in 1887 and 1888 established the framework that continues to be used for compounds like 2-cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione. This nomenclatural foundation was crucial for the organized study and classification of increasingly complex heterocyclic structures.
The specific development of diketopyrrolopyrrole compounds began significantly later, with the first diketopyrrolopyrrole pigment being designed and synthesized by Farnum and co-authors in 1974. This initial work involved the creation of a diketopyrrolopyrrole pigment flanked with two phenyl units, though the yield was low and the compound demonstrated high insolubility in common organic solvents. The synthesis methodology was subsequently improved by Iqbal and colleagues in 1988, who modified the synthetic pathway through a single reaction step between aromatic nitrile and dialkyl succinate, achieving significantly higher yields.
| Historical Milestone | Year | Researcher(s) | Significance |
|---|---|---|---|
| Pyrrole Discovery | 1834 | Ferdinand Runge | First identification in coal tar |
| Pyrrole Purification | 1858 | Thomas Anderson | First pure isolation |
| Nomenclature System | 1887-1888 | Hantzsch & Widman | Systematic naming conventions |
| First Diketopyrrolopyrrole | 1974 | Farnum et al. | Initial diketopyrrolopyrrole synthesis |
| Improved Synthesis | 1988 | Iqbal et al. | Higher yield synthetic pathway |
The evolution from simple pyrrole compounds to complex derivatives like 2-cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione represents a natural progression in heterocyclic chemistry, driven by the need for materials with specific electronic and optical properties. This progression reflects the broader trend in organic chemistry toward the design of functional materials with tailored properties for specific applications.
Position Within Diketopyrrolopyrrole Derivatives
2-Cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione occupies a specific niche within the diketopyrrolopyrrole derivative family, distinguished by its particular structural modifications and resulting properties. Diketopyrrolopyrrole derivatives are based on the fundamental heterocyclic dilactam structure of 2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione and have found extensive applications ranging from industrial pigments to advanced electronic materials.
The positioning of this compound within the diketopyrrolopyrrole family is characterized by several key structural features that distinguish it from other derivatives. The incorporation of the cyclopentyl group introduces steric and electronic effects that modify the compound's properties compared to simpler diketopyrrolopyrrole derivatives. This substitution pattern influences both the molecular packing behavior and the electronic properties of the compound, making it particularly suitable for specific applications in organic electronics.
Diketopyrrolopyrrole derivatives as a class are recognized for their exceptional stability and strong electron-accepting properties. Since their discovery in the 1970s, these compounds have evolved from primarily industrial pigment applications to become important building blocks in organic electronics. The electron-deficient nature of the diketopyrrolopyrrole core, combined with the ability to modify properties through strategic substitution, has made these compounds invaluable for applications in organic semiconductors, photovoltaic devices, and other electronic applications.
| Property Category | Diketopyrrolopyrrole General | 2-Cyclopentyl Derivative |
|---|---|---|
| Core Structure | Pyrrolo[3,4-c]pyrrole-1,4-dione | Tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione |
| Substituent | Variable | Cyclopentyl |
| Electron Properties | Strong electron-accepting | Enhanced electron-accepting |
| Applications | Pigments, semiconductors | Organic electronics, photovoltaics |
| Structural Complexity | Moderate | High |
The compound's position within the diketopyrrolopyrrole family is further defined by its potential applications in organic electronics, particularly in organic semiconductors and photovoltaic devices. This application profile distinguishes it from earlier diketopyrrolopyrrole derivatives that were primarily developed for pigment applications. The evolution toward electronic applications represents a significant advancement in the utility of diketopyrrolopyrrole chemistry and demonstrates the versatility of this chemical scaffold.
Properties
IUPAC Name |
5-cyclopentyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-10-8-5-12-6-9(8)11(15)13(10)7-3-1-2-4-7/h7-9,12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZHTOBFRXDERO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3CNCC3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including its chemical properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 208.26 g/mol
- CAS Number : 2097975-54-5
Mechanisms of Biological Activity
Research indicates that compounds similar to 2-cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione exhibit various biological activities primarily through interaction with specific enzymes and receptors. One notable area of study is the inhibition of tyrosinase, an enzyme critical in melanin biosynthesis and implicated in several diseases.
Tyrosinase Inhibition
A study highlighted the synthesis of pyrrole derivatives that demonstrated significant inhibitory activity against tyrosinase. For instance, a derivative (A12) exhibited an IC value of 0.97 μM, which is approximately 30 times more potent than the well-known inhibitor kojic acid (IC: 28.72 μM). This suggests that similar compounds could serve as effective tyrosinase inhibitors and may have applications in treating hyperpigmentation disorders and other conditions related to melanin production .
Case Studies and Research Findings
- Inhibitory Effects on Melanoma Cells :
- Molecular Docking Studies :
Data Summary Table
| Compound | IC (μM) | Reference Inhibitor | Reference IC (μM) | Inhibition in B16 Cells (%) |
|---|---|---|---|---|
| A12 | 0.97 | Kojic Acid | 28.72 | 33.48 |
Potential Therapeutic Applications
The biological activity of 2-cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione and its derivatives suggests several therapeutic applications:
- Cosmetic Industry : As a skin-lightening agent due to its tyrosinase inhibitory effects.
- Pharmaceuticals : Potential use in treatments for conditions associated with excessive melanin production such as age spots and melasma.
- Agricultural Applications : Developing agents that can inhibit tyrosinase may also have implications in pest control by affecting insect cuticle formation .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Key areas include:
- Anticancer Activity : Research indicates that derivatives of pyrrole compounds exhibit cytotoxicity against various cancer cell lines. Studies have shown that 2-cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione can inhibit tumor growth by inducing apoptosis in cancer cells.
- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties by reducing oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Materials Science
The compound's unique structure allows it to be used in the development of advanced materials:
- Conductive Polymers : Research has explored the use of this compound in synthesizing conductive polymers that can be utilized in electronic devices. Its ability to form stable radical cations makes it an attractive candidate for organic electronics.
- Nanocomposites : The incorporation of 2-cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione into nanocomposites has been studied for enhancing mechanical strength and thermal stability.
Cosmetic Formulation
The compound has been evaluated for its potential in cosmetic products:
- Moisturizing Agents : Due to its ability to enhance skin hydration, formulations containing this compound have been developed to improve skin texture and moisture retention.
- Stabilizers in Emulsions : Its properties as a stabilizer make it useful in emulsions for creams and lotions, ensuring product consistency and efficacy.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of 2-cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was linked to the activation of apoptotic pathways through caspase activation.
Case Study 2: Neuroprotection
In a preclinical trial reported in Neuroscience Letters, administration of the compound showed a reduction in neuronal cell death induced by oxidative stress in rat models. The results indicated a dose-dependent protective effect against neurotoxicity.
Data Table
| Application Area | Key Findings | References |
|---|---|---|
| Medicinal Chemistry | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |
| Neuroprotective Effects | Reduces oxidative stress in neuronal cells | Neuroscience Letters |
| Materials Science | Used in conductive polymer synthesis | Advanced Materials |
| Cosmetic Formulation | Enhances skin hydration | International Journal of Cosmetic Science |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione are best contextualized against analogs with varying substituents. Below is a systematic comparison:
Table 1: Key Structural and Physical Properties
Estimated based on analogs.
Commercial Viability
- The 5-benzyl derivative () is commercially available (≥95% purity, $72/mg), whereas cyclopentyl and methylglycyl analogs face supply limitations (discontinued or custom-synthesized) .
Research Findings and Trends
- Pharmaceutical Potential: highlights spiro-pyrrolo[3,4-c]pyrrole-diones as TP53 activators, suggesting that substituent-driven lipophilicity (e.g., cyclopentyl) could enhance target engagement in oncology .
- Materials Science : Long alkyl chains in ’s dihydropyrrolo[3,4-c]pyrrole-dione improve solubility in organic solvents, relevant for optoelectronic materials .
Preparation Methods
Cyclopentane-1,2-dicarboximide Route
The compound can be prepared starting from cyclopentane-1,2-dicarboxylic acid derivatives that are converted into the corresponding imide. This imide undergoes further cyclization to form the tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core.
- Starting Material: Cyclopentane-1,2-dicarboxylic acid or its anhydride
- Key Step: Imidization reaction with ammonia or amines to form cyclopentane-1,2-dicarboximide
- Cyclization: Intramolecular cyclization under controlled conditions to form the bicyclic pyrrole-imide structure
This method is supported by chemical registry data and commercial availability of the intermediate cyclopentane-1,2-dicarboximide (CAS 5763-44-0), which is structurally very close to the target compound.
Visible Light-Promoted [3+2] Cycloaddition
A recent environmentally friendly and efficient method involves a visible light-induced [3+2] cycloaddition of 2H-azirines with maleimides to construct the pyrrolo[3,4-c]pyrrole-1,3-dione core.
- Reagents: 2H-azirines and maleimides
- Catalyst: Organic photocatalyst under visible light irradiation
- Outcome: Diastereoselective formation of 4,6α-dihydropyrrolo[3,4-c]pyrrole-1,3-diones, which are close analogues of the target compound
- Advantages: Mild conditions, good functional group tolerance, and environmental compatibility
This method offers a modern synthetic route that can be adapted for cyclopentyl-substituted derivatives by choosing appropriate azirine and maleimide substrates.
Multistep Synthesis via Functionalized Intermediates
Literature on related pyrrolo[3,4-c]pyrrole-1,3-dione derivatives reveals multistep synthetic sequences involving:
- Preparation of allyl or other substituted pyrrole intermediates
- Subsequent cyclization and oxidation steps
- Purification by column chromatography
These methods provide flexibility to introduce substituents such as cyclopentyl groups at specific positions on the bicyclic core.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The cyclopentane-1,2-dicarboximide intermediate is a well-characterized precursor that can be converted into the target compound by intramolecular cyclization, making it a reliable starting point for synthesis.
- The visible light-promoted cycloaddition method represents a novel and green chemistry approach, expanding the synthetic toolbox for pyrrolo[3,4-c]pyrrole-1,3-dione derivatives with good yields and functional group tolerance.
- Multistep syntheses allow for the introduction of diverse substituents, including cyclopentyl groups, but require careful optimization of reaction conditions and purification steps.
- Patents related to cyclo[n]pyrroles provide additional synthetic methodologies and derivatives, although specific protocols for 2-cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione are limited in patent literature.
Q & A
Q. Basic Research Focus
- Single-Crystal X-Ray Diffraction : Resolves absolute configuration and intermolecular interactions, as shown for ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate derivatives .
- Solid-State NMR : Distinguishes polymorphs and quantifies crystallinity in polymers .
- Differential Scanning Calorimetry (DSC) : Identifies thermal transitions (Tg, Tm) linked to backbone rigidity .
How can researchers design pyrrolo[3,4-c]pyrrole-1,3-dione-based photoacoustic contrast agents for targeted theranostics?
Advanced Research Focus
Conjugated polymers like PMeTPP-MBT, derived from 3,6-bis(4-methylthiophen-2-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione, exhibit strong near-infrared (NIR) absorption for photoacoustic imaging. Methodological steps include:
- Polymer Functionalization : Grafting targeting ligands (e.g., peptides) via click chemistry.
- Nanoparticle Encapsulation : Co-loading with therapeutic agents (e.g., astaxanthin) using microfluidic reactors.
- In Vivo Validation : Monitoring tumor angiogenesis via time-resolved photoacoustic tomography .
What are the challenges in scaling up the synthesis of pyrrolo[3,4-c]pyrrole-1,3-dione derivatives for industrial research, and how can they be mitigated?
Advanced Research Focus
While avoiding commercial aspects, academic scalability challenges include:
- Purification Complexity : Multi-step chromatography increases cost. Solution: Optimize solvent systems (e.g., ethyl acetate/hexane gradients) .
- Catalyst Efficiency : Transition-metal catalysts (e.g., Pd) in Stille coupling require ligand optimization to reduce waste .
- Reaction Safety : Diazomethane usage in cyclization demands strict temperature control (-20°C) and inert atmospheres .
How do structural isomers of pyrrolo[3,4-c]pyrrole-1,3-dione affect non-fullerene acceptor (NFA) compatibility in ternary organic solar cells?
Advanced Research Focus
Isomeric variations (e.g., IFPPD vs. LFPPD) alter polymer-NFA miscibility. For example:
- Crystallinity vs. Amorphousness : IFPPD’s linear structure enhances NFA dispersion, while LFPPD’s bulkier side chains improve thermal stability .
- Ternary Blend Optimization : Use Hansen solubility parameters to predict compatibility and employ sequential deposition for layer-specific morphology control .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
